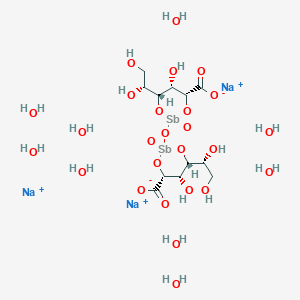
盐酸依他佐拉特
描述
盐酸依他唑仑是一种吡唑并吡啶衍生物,以其独特的药理特性而闻名。 它作为 GABAA 受体巴比妥类药物结合位点的正向别构调节剂、A1 和 A2 亚型的腺苷拮抗剂以及 PDE4 亚型选择性磷酸二酯酶抑制剂发挥作用 。 它已被研究用于治疗阿尔茨海默病、焦虑和抑郁等疾病 。
科学研究应用
盐酸依他唑仑具有广泛的科学研究应用:
化学: 它被用作研究吡唑并吡啶衍生物药理作用的模型化合物。
生物学: 它已被研究用于其神经保护作用及其调节 GABAA 受体的能力。
医学: 临床试验已经调查了它在治疗阿尔茨海默病、焦虑和抑郁症方面的潜力。
工业: 它被用于开发针对神经系统疾病的新药。
作用机制
盐酸依他唑仑通过多种机制发挥作用:
GABAA 受体调节: 它作为巴比妥类药物结合位点的正向别构调节剂发挥作用,增强了 GABA 的抑制作用。
腺苷拮抗作用: 它拮抗腺苷受体 A1 和 A2,这些受体参与了各种生理过程。
生化分析
Biochemical Properties
Etazolate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a positive allosteric modulator of the gamma-aminobutyric acid A receptor at the barbiturate binding site, enhancing the receptor’s response to gamma-aminobutyric acid . Additionally, etazolate hydrochloride functions as an adenosine antagonist, particularly affecting the A1 and A2 subtypes . It also inhibits phosphodiesterase-4, an enzyme that breaks down cyclic adenosine monophosphate, thereby increasing the levels of cyclic adenosine monophosphate within cells .
Cellular Effects
Etazolate hydrochloride influences various cellular processes and functions. In neuronal cells, it has been shown to induce the production of soluble amyloid precursor protein alpha through the stimulation of the alpha-secretase pathway . This neuroprotective effect is associated with the modulation of the gamma-aminobutyric acid A receptor . Additionally, etazolate hydrochloride modulates the release of inflammatory mediators through cyclic adenosine monophosphate-dependent and independent mechanisms . It has also been observed to exert neuroprotective effects against amyloid-beta toxicity, which is relevant in the context of Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of etazolate hydrochloride involves several pathways. As a positive allosteric modulator of the gamma-aminobutyric acid A receptor, it enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission . As an adenosine antagonist, etazolate hydrochloride blocks the action of adenosine at the A1 and A2 receptors, which can influence various physiological processes . Furthermore, by inhibiting phosphodiesterase-4, etazolate hydrochloride increases the levels of cyclic adenosine monophosphate, which can affect numerous cellular functions, including gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of etazolate hydrochloride have been observed to change over time. The compound has shown stability under various conditions, maintaining its pharmacological activity over extended periods . Long-term studies have indicated that etazolate hydrochloride can exert sustained neuroprotective effects, particularly in models of Alzheimer’s disease . Additionally, its ability to modulate inflammatory responses has been observed to persist over time .
Dosage Effects in Animal Models
The effects of etazolate hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to exert anxiolytic and neuroprotective effects without significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function and gastrointestinal disturbances . The therapeutic window for etazolate hydrochloride is relatively wide, allowing for effective dosing with minimal side effects .
Metabolic Pathways
Etazolate hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . The inhibition of phosphodiesterase-4 by etazolate hydrochloride leads to increased levels of cyclic adenosine monophosphate, which can influence metabolic flux and the levels of various metabolites within cells . Additionally, its interaction with the gamma-aminobutyric acid A receptor and adenosine receptors can affect the overall metabolic state of cells .
Transport and Distribution
Etazolate hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, etazolate hydrochloride interacts with specific transporters and binding proteins that facilitate its distribution to target sites . Its localization within the brain and other tissues is crucial for its pharmacological activity .
Subcellular Localization
The subcellular localization of etazolate hydrochloride is essential for its activity and function. It is primarily localized within the cytoplasm, where it interacts with its target receptors and enzymes . The compound’s ability to modulate the gamma-aminobutyric acid A receptor and inhibit phosphodiesterase-4 is dependent on its localization within specific cellular compartments . Additionally, etazolate hydrochloride may undergo post-translational modifications that influence its targeting to specific organelles .
准备方法
合成路线和反应条件
盐酸依他唑仑的合成涉及在特定条件下将 1-乙基-4-肼基-1H-吡唑并[3,4-b]吡啶-5-羧酸乙酯与异丙叉肼反应。 该反应通常在乙醇或甲醇等有机溶剂中进行,并添加盐酸以形成盐酸盐 。
工业生产方法
盐酸依他唑仑的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器并精确控制反应条件以确保高产率和纯度。 最终产品通过结晶或其他分离技术进行纯化,以获得所需的药用级化合物 。
化学反应分析
反应类型
盐酸依他唑仑会经历多种类型的化学反应,包括:
氧化: 它可以氧化形成各种氧化衍生物。
还原: 还原反应可以改变其官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化衍生物,而取代反应可以将各种官能团引入分子中 。
相似化合物的比较
类似化合物
卡他唑仑: 另一种具有抗焦虑作用的吡唑并吡啶衍生物。
ICI-190,622: 一种具有类似药理作用的化合物。
曲他唑仑: 以其抗焦虑和神经保护特性而闻名。
独特性
盐酸依他唑仑的独特性在于它对 GABAA 受体、腺苷受体和磷酸二酯酶抑制的综合作用。 这种多靶点方法使其成为治疗复杂神经系统疾病的有希望的候选药物 。
属性
IUPAC Name |
ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJUGJHJUZSJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045767 | |
| Record name | Etazolate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35838-58-5 | |
| Record name | Etazolate hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035838585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etazolate hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etazolate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etazolate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETAZOLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YO3254Y6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















